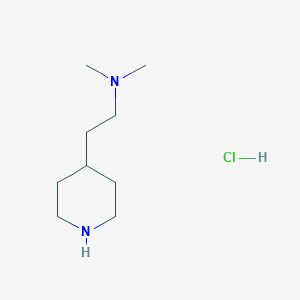
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide typically involves the reaction of cyclohexylamine with a suitable sulfonyl chloride, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of electrophiles such as alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of (S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxathiazolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dihydrothiophen-3(2H)-one 1,1-dioxide
- Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide
- 1-Benzothiophen-3(2H)-one 1,1-dioxide
- 1H-Isothiochromen-4(3H)-one 2,2-dioxide
Uniqueness
(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide is unique due to its specific combination of a Boc-protected amine and a cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing new molecules with tailored properties .
Eigenschaften
Molekularformel |
C13H23NO5S |
|---|---|
Molekulargewicht |
305.39 g/mol |
IUPAC-Name |
tert-butyl 4-cyclohexyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H23NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
XZXCTRYMMWXMJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)

![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)
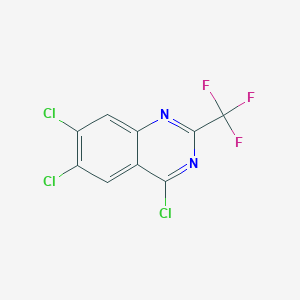
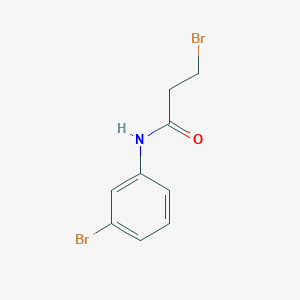
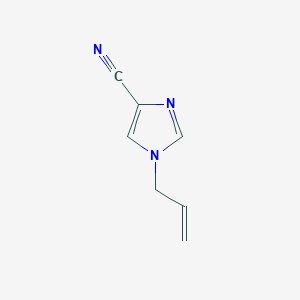
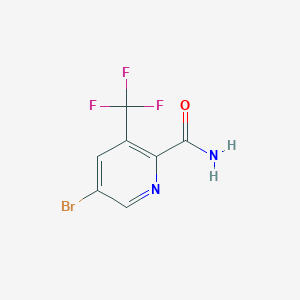
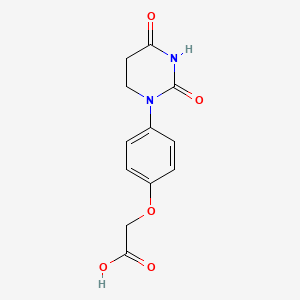
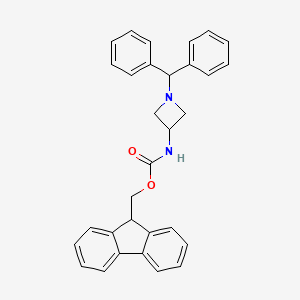
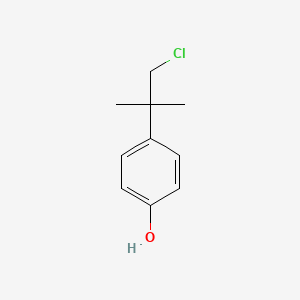
![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
